

Spectroscopic Profile of Dihydro-alpha-ionone: A Technical Guide

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Compound of Interest

Compound Name: Dihydro-alpha-ionone

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This technical guide provides a comprehensive overview of the spectroscopic data for **dihydro-alpha-ionone**, scientifically known as 4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one.

Dihydro-alpha-ionone is a sesquiterpenoid and a significant aroma compound found in various natural sources, including blackberries, raspberries, and tea.^[1] Its characterization is crucial for quality control in the flavor and fragrance industries, as well as for research in natural product chemistry and metabolomics.^{[2][3]} This document compiles available mass spectrometry data and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the molecule's structure. Detailed experimental protocols for acquiring this data are also provided.

Chemical Structure and Properties

- IUPAC Name: 4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one^[4]
- Molecular Formula: C₁₃H₂₂O^[4]
- Molecular Weight: 194.31 g/mol ^[4]
- CAS Number: 31499-72-6^[4]

Spectroscopic Data

The following sections present the mass spectrometry, and predicted NMR and IR data for **dihydro-alpha-ionone** in a structured tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for **dihydro-alpha-ionone** is not readily available in public spectral databases. The data presented below is predicted based on the known chemical structure and established principles of NMR spectroscopy. Actual experimental values may vary.

Table 1: Predicted ^1H NMR Spectral Data for **Dihydro-alpha-ionone** (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.4 - 5.5	m	1H	Vinyl H on C-2'
~2.4 - 2.5	t	2H	CH_2 adjacent to $\text{C}=\text{O}$ (C-3)
~2.1	s	3H	CH_3 of the acetyl group (C-1)
~1.9 - 2.0	m	1H	Allylic H on C-1'
~1.6 - 1.8	m	2H	CH_2 of the butanone chain (C-4)
~1.5 - 1.6	m	2H	CH_2 in the cyclohexene ring (C-3')
~1.6	s	3H	Vinyl CH_3 on C-6'
~1.2 - 1.4	m	2H	CH_2 in the cyclohexene ring (C-4', C-5')
~0.9 - 1.0	s	6H	Gem-dimethyl CH_3 groups on C-6'

Table 2: Predicted ^{13}C NMR Spectral Data for **Dihydro-alpha-ionone** (in CDCl_3)

Chemical Shift (δ) ppm	Carbon Atom Assignment
~209	C=O (C-2)
~135	Quaternary vinylic C (C-2')
~120	Vinylic CH (C-3')
~50-55	CH on C-1'
~40-45	CH_2 adjacent to C=O (C-3)
~30-35	Quaternary C (C-6')
~30	CH_3 of the acetyl group (C-1)
~25-30	CH_2 groups in the ring
~20-25	CH_3 groups

Infrared (IR) Spectroscopy

Disclaimer: An experimental IR spectrum for **dihydro-alpha-ionone** is not readily available in public spectral databases. The data presented below is predicted based on the characteristic absorption frequencies of its functional groups.

Table 3: Predicted Infrared (IR) Absorption Data for **Dihydro-alpha-ionone**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3020-3050	C-H Stretch	=C-H (vinylic)
~2850-2960	C-H Stretch	C-H (aliphatic)
~1715	C=O Stretch	Ketone
~1650	C=C Stretch	Alkene
~1450, ~1375	C-H Bend	CH_2 and CH_3

Mass Spectrometry (MS)

Experimental mass spectral data for **dihydro-alpha-ionone** is available and indicates key fragmentation patterns.

Table 4: Experimental Mass Spectrometry (MS) Data for **Dihydro-alpha-ionone**

m/z Ratio	Source	Proposed Fragment Identity/Loss
194	GC-MS	Molecular Ion [M] ⁺
179	GC-MS	[M - CH ₃] ⁺
136	GC-MS	Retro-Diels-Alder fragmentation, loss of isobutylene [C ₄ H ₈]
121	GC-MS	[136 - CH ₃] ⁺ , loss of a methyl group from the m/z 136 fragment
117	GC-MS	Further fragmentation
95	GC-MS	Further fragmentation
43	GC-MS	[CH ₃ CO] ⁺ , acetyl cation (often a base peak for methyl ketones)

Table 5: Experimental MS-MS Fragmentation Data for **Dihydro-alpha-ionone**

Precursor Ion (m/z)	Fragment Ions (m/z)
195.1743 [M+H] ⁺	177.1, 153.9, 149

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of **dihydro-alpha-ionone** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm). Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.
- **Data Acquisition:**
 - Lock the spectrometer on the deuterium signal from the solvent.
 - Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
 - Acquire a ^1H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
 - Acquire a broadband proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ^{13}C .
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift axis using the TMS signal at 0 ppm. Integrate the peaks in the ^1H spectrum and identify the chemical shifts in both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **dihydro-alpha-ionone** is a liquid, a neat spectrum can be obtained. Place one drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrument Setup:** Ensure the Fourier-Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric H_2O and CO_2 interference.
- **Data Acquisition:**

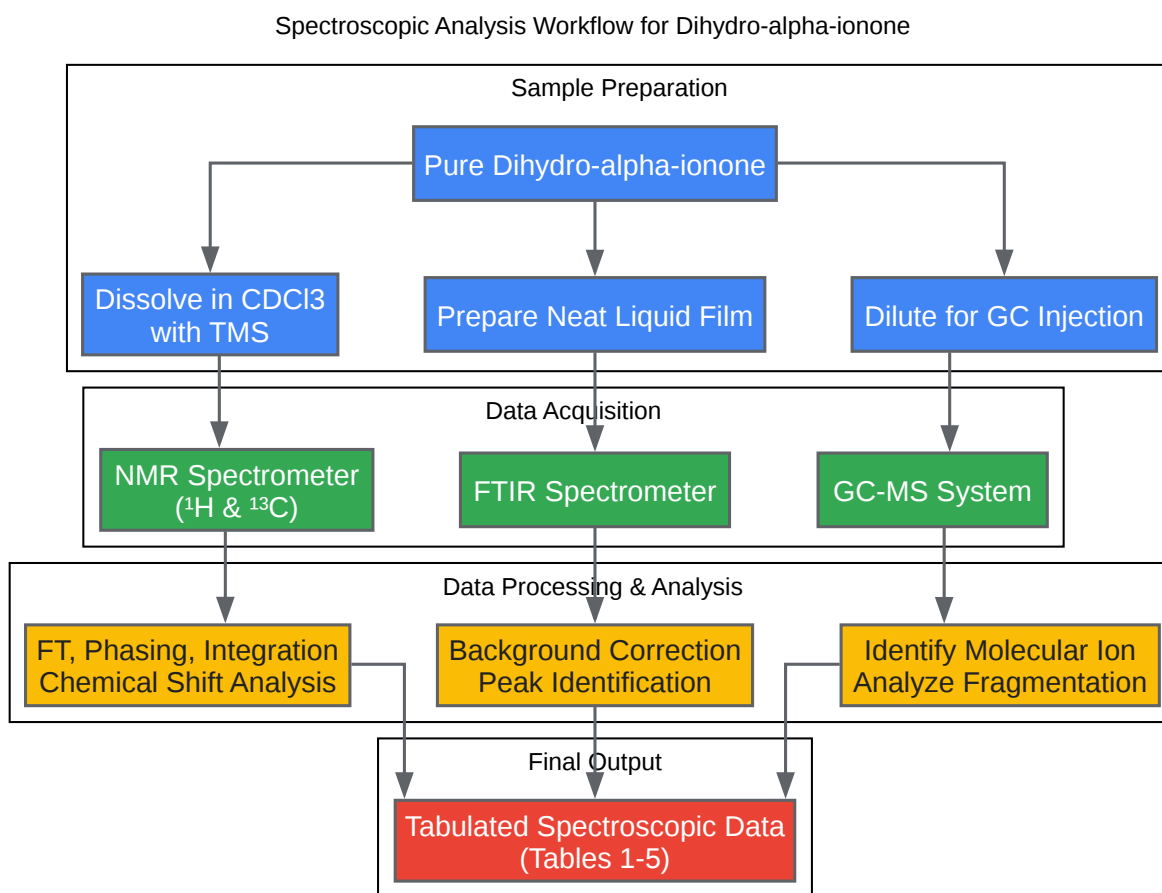
- Perform a background scan with the empty salt plates in the sample holder.
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the IR spectrum over a range of 4000-400 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - For a volatile compound like **dihydro-alpha-ionone**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
 - Inject a dilute solution of the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column).
 - The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.
 - Electron Impact (EI) ionization is typically used, where the sample is bombarded with high-energy electrons (70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
- Detection: A detector counts the ions at each m/z value, and a computer generates a mass spectrum, which is a plot of relative ion abundance versus m/z .
- Data Analysis: Identify the molecular ion peak (if present) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.^[4]

Logical Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **dihydro-alpha-ionone**.



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Caption: Workflow for Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of Dihydro-alpha-ionone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585782#spectroscopic-data-of-dihydro-alpha-ionone-nmr-ir-ms\]](https://www.benchchem.com/product/b1585782#spectroscopic-data-of-dihydro-alpha-ionone-nmr-ir-ms)

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